molecular formula C13H14O4 B12411676 Mono(4-pentenyl)phthalate-d4

Mono(4-pentenyl)phthalate-d4

Cat. No.: B12411676
M. Wt: 238.27 g/mol
InChI Key: HYCQCFCIEMXEMJ-YBNXMSKUSA-N
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Description

Mono(4-pentenyl)phthalate-d4 is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 238.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14O4

Molecular Weight

238.27 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-pent-4-enoxycarbonylbenzoic acid

InChI

InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/i4D,5D,7D,8D

InChI Key

HYCQCFCIEMXEMJ-YBNXMSKUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC=C)[2H])[2H]

Canonical SMILES

C=CCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Foundational & Exploratory

Mono(4-pentenyl)phthalate-d4: Technical Guide for Analytical & Metabolic Research

[1]

Abstract

This technical guide details the physicochemical properties, synthesis logic, and analytical applications of Mono(4-pentenyl)phthalate-d4 (M4PP-d4) .[1] As the stable isotope-labeled analog of Mono(4-pentenyl)phthalate (M4PP), this compound serves as the critical Internal Standard (IS) for the accurate quantification of phthalate metabolites in biological matrices. This guide addresses the specific requirements of researchers investigating the toxicokinetics of unsaturated phthalate esters, distinguishing them from their saturated counterparts (e.g., mono-n-pentyl phthalate).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound is a deuterium-labeled phthalate monoester.[1] It is formed by the hydrolysis of one ester linkage of Di(4-pentenyl)phthalate, with the phthalic aromatic ring bearing four deuterium atoms.

Core Identifiers
PropertyDetail
Chemical Name This compound
IUPAC Name 2-[(4-pentenyloxy)carbonyl]benzoic-3,4,5,6-d4 acid
CAS Number 1346601-95-3
Unlabeled CAS 190184-82-8
Synonyms MnPeP-d4; Phthalic acid mono-4-pentenyl ester-d4
Molecular Formula C₁₃H₁₀D₄O₄
Molecular Weight 238.27 g/mol
Parent Compound Di(4-pentenyl)phthalate (DPP/D4PP)
Physicochemical Data
ParameterValue / Characteristic
Appearance Viscous colorless to pale yellow oil or low-melting solid.[1]
Solubility Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate. Slightly soluble in water.[1]
pKa (Acid) ~3.0 (Carboxylic acid group).
LogP (Octanol/Water) ~3.1 (Predicted for unlabeled; d4 is similar).
Storage Stability Store at -20°C; hygroscopic. Stable for >2 years if desiccated.

Synthesis & Isotopic Logic

The synthesis of M4PP-d4 requires high isotopic purity (>99% D) to prevent "cross-talk" (spectral overlap) with the analyte in mass spectrometry.

Synthetic Pathway

The standard route involves the nucleophilic ring-opening of Phthalic Anhydride-d4 by 4-Penten-1-ol .[1] This reaction is highly selective for the monoester under controlled temperature conditions, avoiding the formation of the diester.

SynthesisAnhydridePhthalic Anhydride-d4(C8D4O3)ReactionRing Opening(Base Cat., 80°C)Anhydride->ReactionAlcohol4-Penten-1-ol(C5H10O)Alcohol->ReactionProductThis compound(C13H10D4O4)Reaction->ProductYield ~85%

Figure 1: Synthetic pathway for this compound via anhydride ring opening.[1]

Analytical Application: LC-MS/MS Quantification

M4PP-d4 is primarily used as an Internal Standard (IS) to correct for matrix effects and recovery losses during the quantification of M4PP in urine or serum.[1]

Mass Spectrometry Transitions (MRM)

Phthalate monoesters are analyzed in Negative Electrospray Ionization (ESI-) mode. The d4-label on the aromatic ring shifts the precursor and product ions by +4 Da compared to the native analyte.[1]

CompoundPrecursor Ion (m/z) [M-H]⁻Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
M4PP (Native) 233.1121.0 (Benzoate)77.020-30
M4PP-d4 (IS) 237.1 125.0 (Benzoate-d4)81.020-30

Note: The transition to m/z 125 represents the decarboxylated phthalic acid-d4 moiety, a robust fragment for this class of compounds.[1]

Sample Preparation Protocol (Human Urine)

To ensure analytical trustworthiness, enzymatic deconjugation is required as phthalates are excreted primarily as glucuronides.

Reagents:

  • 
    -Glucuronidase (E. coli or Helix pomatia).[1]
    
  • Ammonium Acetate buffer (pH 6.5).

  • SPE Cartridges (HLB or C18).

Step-by-Step Workflow:

  • Aliquot: Transfer 1.0 mL of urine to a glass tube.

  • Spike IS: Add 10

    
    L of M4PP-d4 working solution (e.g., 100 ng/mL in MeCN).
    
  • Buffer: Add 1.0 mL Ammonium Acetate (1M, pH 6.5).

  • Digestion: Add 20

    
    L 
    
    
    -Glucuronidase; incubate at 37°C for 90 mins.
  • SPE Extraction:

    • Condition: 2 mL MeOH, then 2 mL Water.

    • Load: Sample.

    • Wash: 2 mL 5% MeOH in Water (removes salts/urea).

    • Elute: 2 mL Acetonitrile.[1]

  • Reconstitution: Evaporate to dryness (N₂ stream); reconstitute in 200

    
    L Mobile Phase (50:50 Water:MeCN).
    

WorkflowSampleBiological Sample(Urine/Serum)EnzymeEnzymatic Hydrolysis(β-Glucuronidase)Sample->EnzymeSpikeSpike IS:M4PP-d4Spike->EnzymeSPESolid Phase Extraction(HLB Cartridge)Enzyme->SPEDeconjugatedMetabolitesLCMSLC-MS/MS Analysis(ESI Negative Mode)SPE->LCMSClean ExtractDataQuantification(Ratio Native/IS)LCMS->Data

Figure 2: Analytical workflow for the quantification of M4PP using M4PP-d4 as an internal standard.

Toxicological & Metabolic Context

Importance of the "4-Pentenyl" Group

Researchers must distinguish Mono(4-pentenyl)phthalate from Mono-n-pentyl phthalate (MnPeP) .[1]

  • MnPeP: Derived from Dipentyl phthalate (DPP), a saturated plasticizer.[2][3]

  • M4PP: Derived from Di(4-pentenyl)phthalate.[1][4] The terminal double bond in the 4-pentenyl chain offers a reactive site for oxidative metabolism (epoxidation) not present in saturated analogs.[1]

Metabolic Fate

Upon ingestion, Di(4-pentenyl)phthalate is rapidly hydrolyzed to M4PP. M4PP can be further metabolized via:

  • Glucuronidation: Direct conjugation of the carboxylic acid.

  • Oxidation: The terminal alkene may undergo P450-mediated epoxidation or hydration, leading to hydroxylated metabolites distinct from standard alkyl phthalates.[1]

References

  • Sinha, R. et al. (2018).[5] "Determination of PAEs in soil of municipal wards of Patna, India by microwave assisted extraction and LC-MS/MS." ResearchGate.[1] Available at: [Link]

Technical Analysis: Comparative Metabolic Profiling of DnPP and DPP Phthalates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Resolution

In the field of phthalate toxicology and biomonitoring, precise nomenclature is critical due to the structural isomerism that dictates biological activity. This guide addresses the differentiation between the metabolites of Di-n-pentyl phthalate (DnPP) and Di-n-propyl phthalate (DPP) .

Crucial Disambiguation:

  • DnPP (C5): Di-n-pentyl phthalate (CAS: 131-18-0).[1][2] A potent reproductive toxicant with a 5-carbon ester chain.

  • DPP (C3): Di-n-propyl phthalate (CAS: 131-16-8). A 3-carbon ester chain analog with significantly lower toxicological potency.

    • Note: While "DPP" is occasionally used as an abbreviation for Dipentyl phthalate in older literature, modern consensus reserves "DnPP" for the pentyl ester and "DPP" for the propyl ester. This guide adheres to the C5 (DnPP) vs. C3 (DPP) comparison.

The core difference lies in their metabolic fate: DnPP undergoes extensive oxidative modification to form secondary metabolites (hydroxylated and carboxylated species) which serve as specific biomarkers, whereas DPP is primarily excreted as its simple monoester due to the shorter alkyl chain limiting oxidative enzyme affinity.

Metabolic Divergence: Hydrolysis vs. Oxidation

The metabolic pathway is the primary differentiator between these two compounds. Phthalates are rapidly hydrolyzed to their respective monoesters.[3] However, the fate of that monoester depends on chain length.

DnPP Metabolism (The Oxidative Cascade)

DnPP follows the metabolic pattern of "transitional" phthalates (C4–C6).

  • Phase I Hydrolysis: Rapid conversion to Mono-n-pentyl phthalate (MnPeP) via intestinal lipases and hepatic esterases.

  • Phase I Oxidation: Because the C5 chain is sufficiently long, it serves as a substrate for Cytochrome P450 enzymes (specifically CYP4A and CYP2E1 families). This results in:

    • 
       Oxidation: Forming Mono(4-hydroxypentyl) phthalate (MHPeP) .
      
    • Further Oxidation: Forming Mono(4-oxopentyl) phthalate (MOPeP) .

    • 
      -Oxidation-like cleavage: Breakdown to Mono(3-carboxypropyl) phthalate (MCPP) .
      
  • Phase II Conjugation: Glucuronidation of both the monoester and oxidative metabolites.

Key Insight: In human biomonitoring, the oxidized metabolites (MHPeP) are often more abundant than the simple monoester (MnPeP), making them superior biomarkers for long-term exposure assessment.

DPP Metabolism (The Hydrolytic Limit)

DPP possesses a short C3 chain.

  • Phase I Hydrolysis: Rapid conversion to Mono-n-propyl phthalate (MnPrP) .

  • Limited Oxidation: The C3 chain is generally too short to undergo significant

    
     or 
    
    
    
    oxidation compared to C5 chains. Consequently, secondary oxidative metabolites are negligible or non-existent in standard profiles.
  • Excretion: Excreted primarily as MnPrP (free or glucuronidated).

Pathway Visualization (Graphviz)

PhthalateMetabolism cluster_DnPP DnPP (C5) Metabolism cluster_DPP DPP (C3) Metabolism DnPP DnPP (Parent) MnPeP MnPeP (Mono-n-pentyl) DnPP->MnPeP Hydrolysis MHPeP MHPeP (Hydroxylated) MnPeP->MHPeP CYP450 (ω-1 Oxidation) MCPP MCPP (Carboxylated) MHPeP->MCPP β-Oxidation DPP_Parent DPP (Parent) MnPrP MnPrP (Mono-n-propyl) DPP_Parent->MnPrP Hydrolysis Excretion Urinary Excretion (Glucuronidated) MnPrP->Excretion Major Route

Figure 1: Comparative metabolic pathways showing the extensive oxidative transformation of DnPP versus the hydrolytic dominance of DPP.

Analytical Protocol: LC-MS/MS Differentiation

Distinguishing these metabolites requires rigorous chromatography to prevent isomeric overlap (e.g., separating n-pentyl from iso-pentyl isomers).

Target Analytes & Transitions

The following MRM (Multiple Reaction Monitoring) transitions are the standard for quantitation in ESI(-) mode.

Parent CompoundMetabolite NameAcronymPrecursor Ion (

)
Product Ion (

)
Retention Time Relative
DnPP (C5) Mono-n-pentyl phthalateMnPeP 237.1149.0Late
Mono(4-hydroxypentyl) phthalateMHPeP 253.1149.0Mid
Mono(3-carboxypropyl) phthalateMCPP 251.1149.0Early
DPP (C3) Mono-n-propyl phthalateMnPrP 209.1149.0Early-Mid

Note on MCPP: MCPP is a non-specific metabolite. It can originate from DnPP, Di-n-octyl phthalate (DnOP), or DBP. Therefore, MHPeP is the definitive biomarker for DnPP, not MCPP.

Sample Preparation (Enzymatic Deconjugation)

Since >90% of phthalate metabolites are excreted as glucuronides, deconjugation is mandatory.

  • Aliquot: Thaw 1 mL urine on ice.

  • Buffer: Add 250 µL Ammonium Acetate buffer (pH 6.5).

  • Enzyme: Add 10 µL

    
    -glucuronidase (E. coli K12 form is preferred for speed).
    
  • Incubation: 37°C for 90 minutes.

  • Extraction: Perform Solid Phase Extraction (SPE) using polymeric weak anion exchange (WAX) cartridges to capture the acidic monoesters.

  • Elution: Elute with 2% Formic Acid in Methanol.

Chromatographic Separation Strategy

Isomeric separation is the common failure point. You must separate MnPeP (n-pentyl) from MiPeP (iso-pentyl).

  • Column: Phenyl-Hexyl or C18 columns with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient: Slow ramp from 20% B to 90% B over 12 minutes. The "n-" isomer typically elutes after the branched "iso-" isomers.

Toxicokinetic & Biological Implications[2][4][5][6][7][8][9]

The structural difference (C5 vs C3) dictates the biological activity, specifically regarding the "Phthalate Syndrome" (anti-androgenicity).

The "C4-C6" Critical Window

Research confirms that phthalate toxicity peaks at ester chain lengths of 4 to 6 carbons.

  • DnPP (C5): Fits perfectly into the hydrophobic pocket of the peroxisome proliferator-activated receptors (PPARs) and steroidogenic enzymes. It is approximately 2-fold more potent than DEHP in suppressing fetal testosterone production.

  • DPP (C3): The chain is too short to effectively inhibit 17

    
    -hydroxylase/17,20-lyase or 3
    
    
    
    -HSD. Consequently, DPP exhibits negligible reproductive toxicity compared to DnPP.
Biomarker Interpretation Guide
ObservationConclusion
High MnPeP + High MHPeP Recent, high-level exposure to DnPP .
High MCPP onlyAmbiguous. Could be DnPP, DnOP, or high-MW phthalates.[4] Check for MHPeP to confirm DnPP.
High MnPrP Exposure to DPP (Propyl).[5] Low toxicological concern relative to DnPP.

References

  • National Toxicology Program (NTP). (2019). Toxicity Report on Di-n-pentyl Phthalate. U.S. Department of Health and Human Services. Link

  • Silva, M. J., et al. (2010). "Urinary and serum metabolites of di-n-pentyl phthalate in rats." Chemosphere, 81(1), 89-94. Link

    • Key citation for MHPeP as the major oxid
  • Hannas, B. R., et al. (2011).[6] "Dipentyl phthalate dosing during sexual differentiation disrupts fetal testis function and postnatal development of the male Sprague Dawley rat with greater relative potency than other phthalates." Toxicological Sciences, 120(1), 184-193.[6] Link

    • Establishes the high toxicity of C5 (DnPP) vs lower toxicity of C3 (DPP).
  • Centers for Disease Control and Prevention (CDC). (2023). National Report on Human Exposure to Environmental Chemicals: Phthalates.Link

  • Bhat, V. S., et al. (2014). "Derivation of a reference dose for di-n-pentyl phthalate (DnPP) based on reproductive effects." Journal of Toxicology and Environmental Health, Part B, 17(2), 63-94. Link

Sources

Biomarkers for Pentyl Phthalate Exposure: A Technical Guide for High-Specificity Biomonitoring

[1]

Executive Summary

Di-n-pentyl phthalate (DnPP) is a plasticizer often overlooked in standard high-throughput biomonitoring panels, which typically focus on DEHP, DBP, and DINP.[1] However, as regulations tighten on common phthalates, "regrettable substitution" often leads to the re-emergence of congeners like DnPP in niche industrial applications (e.g., nitrocellulose, specific solvating agents).

For researchers and drug development professionals, the challenge of monitoring DnPP lies in metabolic ambiguity . The primary hydrolytic metabolite, Mono-n-pentyl phthalate (MnPP), is valid but rapidly excreted. The secondary oxidative metabolites provide a longer window of detection but suffer from cross-reactivity with other phthalate chains.

This guide details the definitive analytical strategy to distinguish DnPP exposure from background phthalate noise, focusing on the specific biomarker Mono(4-hydroxypentyl) phthalate (MHPP) .

Part 1: Metabolic Pathway & Biomarker Selection

The Specificity Trap

In phthalate biomonitoring, "finding the metabolite" is easy; "proving the parent" is hard.

  • MnPP (Mono-n-pentyl phthalate): The direct hydrolytic metabolite. While specific to DnPP, it has a short half-life (<12 hours) and is susceptible to external contamination if labware is not strictly controlled.

  • MCPP (Mono(3-carboxypropyl) phthalate): A major oxidative metabolite of DnPP. CRITICAL WARNING: MCPP is non-specific. It is also a metabolite of Di-n-octyl phthalate (DnOP) and Di-n-butyl phthalate (DBP).[1] Relying solely on MCPP leads to false-positive attribution of DnPP exposure.[1]

  • MHPP (Mono(4-hydroxypentyl) phthalate): The

    
     oxidation product. This is the gold standard biomarker  for DnPP because it retains the 5-carbon chain integrity, making it chemically unique to the pentyl parent structure.
    
Pathway Visualization

The following diagram illustrates the metabolic divergence that dictates biomarker selection.

DnPP_Metabolismcluster_warningSpecificity TrapDnPPDi-n-pentyl phthalate(Parent)MnPPMono-n-pentyl phthalate(MnPP)[Hydrolytic]DnPP->MnPPHydrolysis(Lipases)MHPPMono(4-hydroxypentyl) phthalate(MHPP)[Specific Biomarker]MnPP->MHPPω-1 Oxidation(CYP450)MCPPMono(3-carboxypropyl) phthalate(MCPP)[NON-SPECIFIC]MnPP->MCPPβ-OxidationGlucGlucuronide Conjugates(Excreted)MnPP->GlucMHPP->GlucUGT ConjugationMCPP->GlucOtherDnOP / DBPMetabolismOther->MCPPCross-reaction

Figure 1: Metabolic pathway of Di-n-pentyl phthalate. Note that while MCPP is formed, it is a non-specific "trap" biomarker. MHPP is the requisite target for specificity.

Part 2: Analytical Methodology (LC-MS/MS)

To accurately quantify DnPP exposure, you must measure the total metabolite concentration (free + conjugated).[2] Phthalates are excreted primarily as glucuronides; failure to deconjugate yields results 5–10x lower than reality.

Sample Preparation Protocol

Matrix: Human Urine (Spot or 24-hour).[3][4] Volume: 200–500

Step-by-Step Workflow:
  • Thawing & Aliquoting: Thaw urine at 4°C to prevent degradation. Aliquot 200

    
    L into a glass  or polypropylene  vial (avoid soft plastics).
    
  • Enzymatic Deconjugation:

    • Add 50

      
      L of Ammonium Acetate buffer (pH 6.5).
      
    • Add 10

      
      L 
      
      
      -glucuronidase (E. coli K12 or Helix pomatia). Note: E. coli is preferred for cleaner hydrolysis without sulfatase side-activity.[1]
    • Incubate: 37°C for 90 minutes.

    • Validation: Spike a subset with 4-methylumbelliferyl glucuronide to confirm enzyme activity.[1]

  • Internal Standard Addition:

    • Add 10

      
      L of isotopically labeled standard (
      
      
      -MnPP and
      
      
      -MHPP).
    • Why: Corrects for matrix suppression in the electrospray source.

  • Solid Phase Extraction (SPE):

    • Use a polymeric weak anion exchange (WAX) cartridge or HLB (Hydrophilic-Lipophilic Balance).

    • Condition: MeOH followed by Water.

    • Load: Hydrolyzed urine sample.

    • Wash: 5% MeOH in Water (removes salts/proteins).

    • Elute: Acetonitrile (ACN).

  • Reconstitution: Evaporate ACN under Nitrogen; reconstitute in 100

    
    L Mobile Phase A.
    
Instrumental Parameters (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

ParameterSettingRationale
Column C18 Core-Shell (2.1 x 50mm, 1.7

m)
Core-shell particles provide high resolution for isomer separation at lower backpressure.[1]
Mobile Phase A 0.1% Acetic Acid in WaterAcidic pH ensures protonation for better retention on C18.
Mobile Phase B 0.1% Acetic Acid in AcetonitrileOrganic modifier for elution.
Ionization ESI Negative Mode (

)
Phthalate monoesters ionize best by losing a proton (

).
MRM Mode Scheduled MRMMaximizes dwell time for trace-level detection.[1]
MRM Transitions (Example)
  • MnPP:

    
     (Quantifier), 
    
    
    (Qualifier)
  • MHPP:

    
     (Quantifier)
    
  • MCPP:

    
     (Quantifier) – Monitor only to exclude interferences.
    
Analytical Workflow Diagram

Analytical_WorkflowSampleUrine Sample(200 μL)EnzymeDeconjugation(β-glucuronidase, 37°C, 90m)Sample->EnzymeHydrolysis of GlucuronidesSPESolid Phase Extraction(Polymeric WAX/HLB)Enzyme->SPEClean-up & ConcentrationLCUHPLC Separation(C18 Column)SPE->LCInjectMSMS/MS Detection(ESI-, MRM)LC->MSEluteDataQuantification(Isotope Dilution)MS->DataSignal Processing

Figure 2: Validated LC-MS/MS workflow for the quantification of phthalate metabolites.

Part 3: Data Interpretation & Reference Values

Human Exposure Context

Unlike DBP or DEHP, Di-n-pentyl phthalate (DnPP) is not a ubiquitous contaminant in the general population.[1] Detection of MnPP or MHPP typically indicates:

  • Occupational Exposure: Workers in plastics manufacturing, printing (inks), or chemical synthesis.

  • Niche Product Use: Specific cosmetics or imported plastic goods not adhering to EU/US restrictions.

  • Medication: Some enteric coatings on older drug formulations may use phthalates, though DnPP is rare compared to DBP/DEP.

Reference Ranges

Note: DnPP is often excluded from standard NHANES reports due to low detection frequency (<5%).

MetaboliteGeneral Population (95th %ile)Occupational/High ExposureLimit of Detection (LOD)
MnPP < 1.0 ng/mL (Often < LOD)> 10 ng/mL~0.2–0.5 ng/mL
MHPP Not routinely reported> 50 ng/mL (Est.)~0.2 ng/mL
MCPP 2.0 – 5.0 ng/mL*> 100 ng/mL~0.2 ng/mL

*Warning: Background MCPP levels in the general population are likely derived from DBP/DnOP, not DnPP.

Causality & Interpretation Logic

When analyzing patient/subject data:

  • If MnPP is High + MHPP is High: Confirmed recent DnPP exposure.

  • If MnPP is Low + MHPP is High: Confirmed past DnPP exposure (metabolized).

  • If MnPP is Low + MHPP is Low + MCPP is High: Negative for DnPP. Likely exposure to DBP or DnOP.[5]

References

  • Silva, M. J., et al. (2005). Urinary and serum metabolites of di-n-pentyl phthalate in rats.[1] Toxicology.[6][7] Link

    • Key Finding: Establishes MHPP as the predominant and most specific urinary biomarker for DnPP.
  • CDC / NHANES. (2019). Fourth National Report on Human Exposure to Environmental Chemicals. Centers for Disease Control and Prevention. Link

    • Key Finding: Provides context for background phthalate levels and the rarity of DnPP detection in the general US popul
  • Koch, H. M., & Calafat, A. M. (2009). Human body burdens of chemicals used in plastic manufacture.[6][8][9][10] Philosophical Transactions of the Royal Society B. Link

    • Key Finding: comprehensive review of phthalate metabolism and the shift toward oxidized metabolites for biomonitoring.[9]

  • Wittassek, M., & Angerer, J. (2008). Phthalates: metabolism and exposure.[2][4][5][6][7][8][9][10][11][12] International Journal of Andrology. Link

    • Key Finding: Explains the kinetics of hydrolysis and oxidation, justifying the use of secondary metabolites.

An In-depth Technical Guide to Mono(4-pentenyl)phthalate-d4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mono(4-pentenyl)phthalate-d4, a crucial analytical tool in modern research. We will delve into its fundamental properties, applications, and the technical considerations for its effective use.

Core Identity and Physicochemical Properties

This compound is a deuterated form of Mono(4-pentenyl)phthalate. The incorporation of four deuterium atoms onto the benzene ring makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

PropertyValueSource
Chemical Formula C13H10D4O4[1][2]
Molecular Weight 238.27 g/mol [1][2]
CAS Number 1346601-95-3[2]
Chemical Structure

The structure of this compound consists of a phthalic acid core where one of the carboxylic acid groups is esterified with 4-pentenol. The benzene ring of the phthalate moiety is tetradeuterated.

Caption: Chemical structure of this compound.

Application in Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is a gold standard for quantitative analysis due to its high precision and accuracy.

Principle of Isotope Dilution

IDMS involves adding a known amount of a stable isotope-labeled standard (in this case, this compound) to a sample containing the analyte of interest (the non-labeled Mono(4-pentenyl)phthalate). The labeled and unlabeled compounds are chemically identical and therefore exhibit the same behavior during sample preparation, extraction, and chromatographic separation.

Because the internal standard and analyte co-elute and are detected simultaneously by the mass spectrometer, any sample loss or variation in instrument response will affect both compounds equally. The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then used to calculate the precise concentration of the analyte in the original sample.

Experimental Workflow

The following is a generalized workflow for the quantification of Mono(4-pentenyl)phthalate using its deuterated analog as an internal standard.

Isotope_Dilution_Workflow cluster_0 Sample Preparation cluster_1 Sample Extraction cluster_2 Analysis cluster_3 Data Processing Sample Biological or Environmental Sample Spike Spike with known amount of this compound Sample->Spike Add Internal Standard Equilibrate Equilibrate Spike->Equilibrate Extraction Liquid-Liquid or Solid-Phase Extraction Equilibrate->Extraction Concentration Evaporate and Reconstitute Extraction->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Quantification Quantify using Analyte/IS Ratio LC_MS->Quantification Result Final Concentration Quantification->Result

Caption: Generalized workflow for isotope dilution mass spectrometry.

Synthesis and Quality Control

The synthesis of this compound typically involves the esterification of phthalic-d4 anhydride with 4-pentenol. The deuterated phthalic anhydride is the key starting material that introduces the stable isotopes into the final molecule.

Key Quality Control Parameters:

  • Isotopic Purity: The percentage of the deuterated compound relative to any unlabeled or partially labeled species. This is critical for accurate quantification and is typically determined by mass spectrometry.

  • Chemical Purity: The absence of other chemical impurities that could interfere with the analysis. This is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Concentration Verification: The accurate determination of the concentration of the standard solution, often performed by quantitative NMR (qNMR) or by comparison to a certified reference material.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling, storage, and disposal.

General Handling Guidelines:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry place as recommended by the manufacturer.

References

  • Pharmaffiliates. This compound. [Link]

Sources

Navigating the Analytical Landscape of MPeP: A Technical Guide to Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of analytical science, particularly within drug discovery and development, the accuracy of quantitative analysis is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, ensuring reliability and reproducibility. This guide provides a comprehensive technical overview of the analytical standard for MPeP, focusing on its deuterated analogue, MPeP-d4. We will delve into the nomenclature, chemical properties, and the critical role of MPeP-d4 in quantitative bioanalysis, providing insights for researchers navigating the complexities of metabolic studies and pharmacokinetic assessments.

Unveiling MPeP: Nomenclature and Core Synonyms

MPeP is the commonly used acronym for the chemical compound 2-Methyl-6-(phenylethynyl)pyridine .[1][2] This molecule is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5) and has been a valuable tool in neuroscience research.[1][3] Understanding its various synonyms is the first step in a comprehensive literature and database search.

A clear identification of the compound is crucial for sourcing and for accurate reporting of research findings. The primary synonyms and identifiers for MPeP are summarized in the table below.

Identifier TypeIdentifierSource
IUPAC Name 2-Methyl-6-(phenylethynyl)pyridine[2]
Common Acronym MPeP[1]
CAS Number 96206-92-7[2]
Chemical Formula C₁₄H₁₁N[2]
Molecular Weight 193.25 g/mol [4]

For researchers working with this compound, it is also important to be aware of its salt form, MPeP hydrochloride , which has a distinct CAS number (219911-35-0) and is often used in in vivo and in vitro studies due to its solubility.[5]

The Analytical Imperative: Introduction to MPeP-d4

In quantitative analysis, especially when employing techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variability during sample preparation and analysis. The ideal internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This is where deuterated standards, such as MPeP-d4, play a critical role.

While the exact commercial availability and specific deuteration pattern of a "d4" variant can vary between suppliers, a common deuterated analogue is 2-Methyl-6-(phenylethynyl-d5)pyridine . In this version, the five hydrogen atoms on the phenyl ring are replaced with deuterium. It is crucial for researchers to verify the exact deuteration pattern from the supplier's certificate of analysis. For the purpose of this guide, we will consider the principles applicable to a deuterated MPeP standard, such as one with deuteration on the phenylethynyl moiety.

The key properties of the parent compound and a representative deuterated analogue are presented below for comparison.

PropertyMPeP (2-Methyl-6-(phenylethynyl)pyridine)MPeP-d5 (2-Methyl-6-(phenylethynyl-d5)pyridine)
Chemical Formula C₁₄H₁₁NC₁₄H₆D₅N
Molecular Weight 193.25 g/mol 198.28 g/mol
Monoisotopic Mass 193.0891 g/mol 198.1205 g/mol
CAS Number 96206-92-7Varies by supplier

The increased mass of the deuterated standard allows for its clear differentiation from the endogenous or administered MPeP in a biological matrix, while its identical physicochemical properties ensure it behaves similarly during extraction, chromatography, and ionization.

The Rationale Behind Deuteration: A Deeper Dive

The use of a stable isotope-labeled internal standard like MPeP-d4 is considered the gold standard in quantitative LC-MS bioanalysis. The underlying principle is that the analyte and the internal standard will exhibit nearly identical behavior throughout the analytical workflow.

Here’s a breakdown of the causality behind this experimental choice:

  • Extraction Efficiency: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard.

  • Chromatographic Co-elution: Ideally, the analyte and its deuterated counterpart will have identical retention times in a chromatographic system. This ensures that they experience the same matrix effects at the point of elution into the mass spectrometer.

  • Ionization Efficiency: Matrix components can either suppress or enhance the ionization of an analyte in the mass spectrometer source. Because the deuterated standard co-elutes and has the same chemical properties, it will be affected by the matrix in the same way as the non-labeled analyte.

By adding a known amount of MPeP-d4 to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant even if there are variations in sample recovery or matrix effects, leading to highly accurate and precise results.

Experimental Workflow: Quantitative Analysis of MPeP using MPeP-d4

The following section outlines a generalized, step-by-step methodology for the quantification of MPeP in a biological matrix (e.g., plasma) using MPeP-d4 as an internal standard via LC-MS/MS. This protocol is a self-validating system, as the consistent performance of the internal standard across calibration standards and quality control samples validates the accuracy of the measurements for the unknown samples.

I. Preparation of Standards and Samples
  • Primary Stock Solutions: Prepare individual stock solutions of MPeP and MPeP-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of MPeP by serial dilution of the primary stock solution. These will be used to create the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of MPeP-d4 at a fixed concentration. The optimal concentration should result in a robust signal in the mass spectrometer without causing detector saturation.

  • Calibration Curve and Quality Control (QC) Samples:

    • Spike a blank biological matrix (e.g., control plasma) with the MPeP working standard solutions to create a calibration curve with a range of concentrations.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

  • Sample Preparation:

    • To an aliquot of the unknown sample, calibration standard, or QC sample, add a precise volume of the MPeP-d4 internal standard spiking solution.

    • Perform protein precipitation by adding a sufficient volume of cold acetonitrile or methanol. Vortex and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection onto the LC-MS/MS system.

II. LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column is a common choice.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically effective. The gradient should be optimized to achieve good peak shape and separation from matrix components.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for MPeP.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • MPeP: The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be a characteristic fragment generated by collision-induced dissociation (CID).

      • MPeP-d4: The precursor ion will be the protonated deuterated molecule [M+D]⁺ or [M+H]⁺. The product ion will be the corresponding deuterated fragment. The specific m/z values will depend on the exact deuteration pattern.

III. Data Analysis
  • Integrate the peak areas for the MRM transitions of both MPeP and MPeP-d4.

  • Calculate the peak area ratio of MPeP to MPeP-d4 for each sample and standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the MPeP calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.

  • Determine the concentration of MPeP in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

The diagram below illustrates the logical flow of this quantitative analytical workflow.

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions (MPeP & MPeP-d4) Working Working Standards (MPeP) Stock->Working IS_Spike IS Spiking Solution (MPeP-d4) Stock->IS_Spike Cal_QC Calibration & QC Samples Working->Cal_QC Precip Protein Precipitation IS_Spike->Precip Spike_IS Spike with MPeP-d4 Cal_QC->Spike_IS Sample_Prep Sample Aliquot Sample_Prep->Spike_IS Evap Evaporation Precip->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratios Integrate->Ratio Cal_Curve Calibration Curve Generation Ratio->Cal_Curve Quant Quantification of Unknowns Ratio->Quant Cal_Curve->Quant

Caption: Workflow for MPeP quantification using a deuterated internal standard.

Conclusion

The use of a deuterated analytical standard such as MPeP-d4 is indispensable for the accurate and precise quantification of MPeP in complex biological matrices. This guide has provided a foundational understanding of the nomenclature, the rationale behind using stable isotope-labeled internal standards, and a practical experimental workflow. By adhering to these principles and methodologies, researchers in drug development and other scientific fields can ensure the integrity and reliability of their analytical data, which is crucial for making informed decisions in their research endeavors. As with any analytical method, validation according to regulatory guidelines is a critical final step to ensure the method is fit for its intended purpose.

References

  • PubChem. Mpep. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2-Methyl-6-(phenylethynyl)pyridine. [Link]

  • Belozertseva, I. V., et al. (2012). Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor. Neuroscience, 223, 219-224. [Link]

  • Inxight Drugs. 2-METHYL-6-(PHENYLETHYNYL)PYRIDINE. [Link]

  • Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. [Link]

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Methodological & Application

Application Note: High-Throughput Quantification of Urinary Phthalate Metabolites by LC-MS/MS for Human Biomonitoring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive protocol for the simultaneous quantification of multiple phthalate metabolites in human urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Phthalates are ubiquitous synthetic chemicals used as plasticizers, and human exposure is widespread.[1] Biomonitoring of their urinary metabolites is the most reliable method for assessing this exposure.[1] Due to growing concerns over phthalates acting as endocrine disruptors and their association with adverse health effects, robust and sensitive analytical methods are critical.[2][3][4] This method employs enzymatic hydrolysis to measure total metabolite concentrations, followed by automated solid-phase extraction (SPE) for sample cleanup and concentration, and culminates in rapid, selective detection by LC-MS/MS. The protocol is designed for researchers in environmental health, toxicology, and epidemiology, providing the technical detail necessary for successful implementation and validation.

Introduction: The Need for Phthalate Biomonitoring

Phthalates are a class of chemicals added to plastics to enhance flexibility and durability. They are found in a vast array of consumer products, including food packaging, medical devices, toys, and personal care products like cosmetics and lotions.[3][5] Consequently, human exposure is continuous and widespread.[3] Phthalates are not covalently bound to the plastic matrix and can leach into the environment, leading to human ingestion, inhalation, and dermal absorption.

Once in the body, parent phthalate diesters are rapidly metabolized into their corresponding monoester metabolites and further oxidative products.[6] These metabolites, which can be conjugated with glucuronic acid, are then excreted in the urine.[1][6] Measuring these urinary metabolites provides a direct and accurate assessment of recent phthalate exposure.

There is a significant body of research linking phthalate exposure to a range of health issues. As endocrine-disrupting chemicals (EDCs), they can interfere with the body's hormonal systems.[3][4] Studies have associated phthalates with reproductive and developmental problems, respiratory issues like asthma, obesity, type II diabetes, and even certain types of cancer.[2][5][7] Children and developing fetuses are considered particularly vulnerable to these effects.[3][7]

Given these health risks, accurate biomonitoring is essential for assessing exposure levels in the population, understanding exposure pathways, and evaluating the effectiveness of regulatory actions, such as the ban on certain phthalates in children's products.[2] LC-MS/MS has become the gold standard for this analysis due to its exceptional sensitivity, selectivity, and ability to quantify multiple analytes simultaneously in complex biological matrices like urine.[8][9]

Principle of the Method

The analytical workflow is designed to isolate and accurately quantify total (free + conjugated) phthalate metabolites from human urine. The core principle involves three sequential stages:

  • Enzymatic Deconjugation: The majority of phthalate metabolites are excreted as water-soluble glucuronide conjugates. To measure the total metabolite concentration, a hydrolysis step using the enzyme β-glucuronidase is required. This cleaves the glucuronide moiety, converting the metabolites to their free, unconjugated form.[1][6]

  • Sample Cleanup and Concentration: Urine is a complex matrix containing numerous endogenous compounds that can interfere with analysis. Solid-Phase Extraction (SPE) is employed to remove these interferences and concentrate the target analytes.[6][10] This step significantly improves method sensitivity and robustness. The use of automated SPE systems enhances throughput and reproducibility.[10]

  • LC-MS/MS Analysis: The cleaned and concentrated extract is injected into an HPLC or UPLC system, which separates the individual phthalate metabolites chromatographically. The separated analytes then enter a tandem mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique where a specific precursor ion for each analyte is isolated, fragmented, and a resulting characteristic product ion is monitored for quantification.[11][12][13] The use of stable isotope-labeled internal standards for each analyte corrects for any variability during sample preparation and analysis, ensuring high accuracy and precision.[8][14]

Workflow Overview

LCMSMS_Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine 1. Urine Sample (100-200 µL) Spike 2. Spike with Isotope-Labeled Internal Standards Urine->Spike Enzyme 3. Add β-glucuronidase & Buffer (pH 6.5) Spike->Enzyme Incubate 4. Incubate at 37°C (Enzymatic Hydrolysis) Enzyme->Incubate SPE 5. Solid-Phase Extraction (SPE) (Cleanup & Concentration) Incubate->SPE Elute 6. Elute & Evaporate SPE->Elute Reconstitute 7. Reconstitute in Mobile Phase Elute->Reconstitute LC 8. LC Separation Reconstitute->LC MS1 9. ESI Ionization & MS1 (Precursor Ion Selection) LC->MS1 CID 10. Collision-Induced Dissociation (CID) MS1->CID MS2 11. MS2 (Product Ion Detection) CID->MS2 Data 12. Data Acquisition & Quantification MS2->Data

Caption: Overall Analytical Workflow from Sample to Data.

Materials and Reagents

  • Solvents: HPLC-grade or higher acetonitrile, methanol, and water. Glacial acetic acid.

  • Reagents: Ammonium acetate (≥98% purity).

  • Enzyme: β-glucuronidase from E. coli K12. This source is recommended to minimize non-specific esterase activity that can be present in enzymes from other sources (e.g., Helix pomatia).[1]

  • Standards: Certified analytical standards of target phthalate metabolites and corresponding stable isotope-labeled internal standards (e.g., ¹³C₄- or D₄-labeled).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent).

  • Labware: Polypropylene autosampler vials and tubes are mandatory to avoid phthalate contamination from glass or other plastics.[6] Class A volumetric flasks for standard preparation.[8]

Detailed Experimental Protocols

Preparation of Solutions
  • Ammonium Acetate Buffer (1.0 M, pH 6.5): Dissolve 38.54 g of ammonium acetate in approximately 450 mL of HPLC-grade water. Adjust pH to 6.5 using glacial acetic acid. Transfer to a 500 mL volumetric flask and bring to volume with water.[8]

  • Enzyme Working Solution: For each batch of samples, prepare a fresh solution. For example, for 50 samples, mix 1.5 mL of 1 M ammonium acetate buffer (pH 6.5) with 30 µL of β-glucuronidase stock solution.[8]

  • Mobile Phase A (0.1% Acetic Acid in Water): Add 1.0 mL of glacial acetic acid to 999 mL of HPLC-grade water.[8]

  • Mobile Phase B (0.1% Acetic Acid in Acetonitrile): Add 1.0 mL of glacial acetic acid to 999 mL of HPLC-grade acetonitrile.[8]

  • Stock and Working Standards: Prepare individual stock solutions of each metabolite and internal standard in methanol (e.g., 100-1000 µg/mL).[15] From these, create a combined working standard solution and a combined internal standard spiking solution by diluting with methanol. Store at -20°C.[14]

Sample Preparation Protocol
  • Sample Thawing & Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Centrifuge if particulate matter is present.

  • Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of urine.

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the combined internal standard solution to each urine sample, quality control (QC) sample, and calibration blank. The use of stable isotope-labeled standards is crucial as they have nearly identical chemical and physical properties to the analytes, ensuring accurate correction for matrix effects and recovery losses.[14]

  • Enzymatic Hydrolysis: Add 30 µL of the freshly prepared β-glucuronidase working solution to each tube.[8]

  • Incubation: Vortex the tubes gently and incubate them in a water bath or incubator at 37°C for at least 2 hours to ensure complete deconjugation of the glucuronidated metabolites.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the sorbent to go dry.

    • Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Elution: Elute the target phthalate metabolites with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of mobile phase (e.g., 95:5 Mobile Phase A:B). Vortex to ensure complete dissolution and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a typical starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) System
ParameterTypical Setting
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, <3 µm)
Mobile Phase A 0.1% Acetic Acid in Water[14]
Mobile Phase B 0.1% Acetic Acid in Acetonitrile[14]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Elution See Table 1 for a typical gradient profile.

Table 1: Example LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
7.00100
9.00100
9.1955
12.0955

This gradient is an example and must be optimized for the specific column and analyte set.[14]

Tandem Mass Spectrometry (MS/MS) System

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode, which is optimal for detecting the deprotonated [M-H]⁻ ions of phthalate monoesters.[9][16]

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 100 - 150 °C
Drying Gas Temp. 300 - 350 °C
Capillary Voltage -2.5 to -4.0 kV
Collision Gas Argon

Table 2: Example MRM Transitions for Common Phthalate Metabolites

AnalyteAbbreviationPrecursor Ion (Q1) m/zProduct Ion (Q2) m/zCollision Energy (eV)
Mono-methyl PhthalateMMP165.0133.0-12
Mono-ethyl PhthalateMEP179.0135.0-10
Mono-n-butyl PhthalateMnBP207.1134.0-15
Mono-isobutyl PhthalateMiBP207.1134.0-15
Mono-benzyl PhthalateMBzP241.1121.0-18
Mono(2-ethylhexyl) PhthalateMEHP277.2134.1-16
Mono(2-ethyl-5-hydroxyhexyl) PhthalateMEHHP293.2121.0-20
Mono(2-ethyl-5-oxohexyl) PhthalateMEOHP291.2143.0-18

Note: Precursor/product ions and collision energies are instrument-dependent and require optimization.[16]

The MRM Process

MRM_Process Figure 2: Principle of MRM Detection LC_Eluent Ions from LC Q1 Quadrupole 1 (Q1) Mass Filter LC_Eluent->Q1 Precursor Precursor Ion (e.g., m/z 277.2 for MEHP) Q1->Precursor Q2_Collision Quadrupole 2 (q2) Collision Cell Fragments Fragment Ions Q2_Collision->Fragments Q3 Quadrupole 3 (Q3) Mass Filter Product Specific Product Ion (e.g., m/z 134.1 for MEHP) Q3->Product Detector Detector Signal Signal Detector->Signal Precursor->Q2_Collision Fragments->Q3 Product->Detector

Caption: Principle of MRM Detection for High Specificity.

Method Validation

To ensure the reliability of the data, the analytical method must be thoroughly validated according to established guidelines.[17][18][19] Key validation parameters include:

  • Linearity and Range: Analyze calibration standards at a minimum of five concentration levels to establish the working range. The coefficient of determination (R²) should be ≥ 0.99.[16]

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations within the calibration range on multiple days. Accuracy should be within 85-115% (or 80-120% at the LLOQ), and precision (as relative standard deviation, RSD) should be ≤ 15% (≤ 20% at the LLOQ).[9][14]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably distinguished from the blank, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[16] LOQs in the low ng/mL range are typically achievable.[8][9]

  • Selectivity/Specificity: Analyze blank urine samples from multiple sources to ensure no endogenous interferences co-elute and produce a signal at the MRM transitions of the target analytes.

  • Matrix Effects: Evaluate the ion suppression or enhancement caused by the urine matrix by comparing the analyte response in post-extraction spiked samples to that in neat solvent. The use of co-eluting stable isotope-labeled internal standards is the most effective way to compensate for matrix effects.

  • Stability: Assess the stability of analytes in urine under various storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -20°C or -80°C) to define proper sample handling procedures.[14]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantification of phthalate metabolites in human urine. The combination of enzymatic hydrolysis, automated solid-phase extraction, and highly selective tandem mass spectrometry ensures accurate and reliable data suitable for large-scale human biomonitoring studies. Proper method validation is paramount to guaranteeing data quality and integrity for assessing human exposure to these prevalent environmental chemicals and understanding their potential impact on public health.

References

  • Vertex AI Search. What Are Phthalates and How Do They Affect Your Health?.
  • WebMD. Phthalates: Are They Safe?.
  • The Guardian. Phthalates are everywhere, and the health risks are worrying. How bad are they really?.
  • BenchChem. Application Notes and Protocols for Phthalate Metabolite Analysis in Urine.
  • Centers for Disease Control and Prevention (CDC). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual.
  • National Center for Biotechnology Information (NCBI). Phthalates and Their Impacts on Human Health.
  • CDC Stacks. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry.
  • Environmental Working Group (EWG). What are phthalates?.
  • Mtoz Biolabs. What Is the Principle of Tandem Mass Spectrometry.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Di-n-butyl phthalate.
  • National Center for Biotechnology Information (NCBI). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry.
  • LCGC International. Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry.
  • Waters Corporation. High Throughput Analysis of Phthalates and Parabens in Cosmetics and Personal Care Products Using UPLC with Mass Detection.
  • Agilent Technologies. Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.
  • MDPI. Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans.
  • ResearchGate. Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry.
  • National Center for Biotechnology Information (NCBI). Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications.
  • ResearchGate. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction.
  • Science.gov. validate analytical methods: Topics by Science.gov.
  • National Center for Biotechnology Information (NCBI). Tandem Mass Spectroscopy in Diagnosis and Clinical Research.
  • National Center for Biotechnology Information (NCBI). Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures.
  • Silantes. Understanding the Role of Mass Spectrometry in Metabolomics.
  • JoVE. Video: Tandem Mass Spectrometry: Principle, Instrumentation, Uses.
  • Journal of Environmental Health Sciences. Development and Validation of the Simultaneous Analytical Method of Urinary Metals and Metalloids for the National Biomonitoring Program.
  • Semantic Scholar. How to validate analytical methods.
  • PubMed. Validation of bioanalytical methods.
  • ScienceDirect. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.

Sources

MRM transitions for Mono(4-pentenyl)phthalate-d4

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the method development, optimization, and validation for the quantification of Mono(4-pentenyl)phthalate-d4 (MPP-d4) , a deuterated internal standard used in the biomonitoring of phthalate exposure.

This guide is designed for analytical chemists and toxicologists using LC-MS/MS (Triple Quadrupole) with Electrospray Ionization (ESI) in Negative Mode .

Part 1: Compound Characterization & Mechanism

Mono(4-pentenyl)phthalate (MPP) is a primary metabolite of Di(4-pentenyl)phthalate (DPP). Unlike saturated phthalates (e.g., DnBP), the 4-pentenyl side chain contains a terminal alkene, which slightly alters its physicochemical behavior but retains the core fragmentation pathways characteristic of phthalate monoesters.

Physicochemical Properties
PropertyAnalyte: MPP (Unlabeled)Internal Standard: MPP-d4
Formula C₁₃H₁₄O₄C₁₃H₁₀D₄O₄
Molecular Weight 234.25 g/mol 238.27 g/mol
Monoisotopic Mass 234.0892238.1143
Precursor Ion [M-H]⁻ 233.1 237.1
pKa (approx.) 3.5 (Carboxylic Acid)3.5
LogP ~2.8~2.8
Fragmentation Logic (The "Why" behind the Transitions)

To ensure specificity, we utilize the ring-deuterated form of the internal standard. The fragmentation of phthalate monoesters in ESI(-) follows a predictable pathway essential for selecting robust MRM transitions.

  • Primary Transition (Quantifier): Cleavage of the ester bond yields the deprotonated phthalic acid monoanion (benzoate core).

    • Mechanism:[1][2][3] Inductive cleavage of the alkoxy group.

    • Mass Shift: The d4 label is on the benzene ring; thus, the m/z 121 fragment shifts to m/z 125 .

  • Secondary Transition (Qualifier): Loss of the alcohol side chain (4-penten-1-ol) to form the cyclic phthalic anhydride anion.

    • Mechanism:[1][2][3] Intramolecular nucleophilic substitution / McLafferty-type rearrangement.

    • Mass Shift: The ring retains the deuterium; the m/z 147 fragment shifts to m/z 151 .

Part 2: Mass Spectrometry Protocol

Source Parameters (ESI Negative)

Note: These values are starting points for Sciex QTRAP/Triple Quad or Agilent 6400 series. Fine-tune based on flow rate.

  • Ionization Mode: ESI Negative (-)[4][5][6]

  • Spray Voltage (IS): -4500 V

  • Source Temperature (TEM): 450 °C (High temp aids desolvation of the carboxylic acid)

  • Curtain Gas (CUR): 30 psi

  • Gas 1 / Gas 2: 50 / 50 psi

  • Declustering Potential (DP): -60 V (Moderate energy to prevent in-source fragmentation)

MRM Transition Table

The following transitions are optimized for MPP-d4. The "Unlabeled" column is provided for reference when analyzing the native analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)Dwell Time (ms)
MPP-d4 237.1 125.1 Quantifier 22 50
MPP-d4 237.1 151.1 Qualifier 18 50
MPP-d4 237.179.1Confirmation3550
MPP (Native)233.1121.1Quantifier2250
MPP (Native)233.1147.1Qualifier1850

Technical Insight: The transition to m/z 79 (d4-phenyl radical) requires significantly higher collision energy (35+ eV) and is often less sensitive but highly specific if matrix interference is high.

Part 3: Chromatographic Method

Phthalate monoesters are relatively polar compared to their diester parents but still require reverse-phase separation.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Acetic Acid in Water (Acidic pH suppresses ionization of silanols, improving peak shape).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[6]

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Trap Elution
6.0 95 Linear Gradient
8.0 95 Wash
8.1 10 Re-equilibration

| 10.0 | 10 | End |

Part 4: Sample Preparation (Biological Matrices)

Phthalates are excreted primarily as glucuronide conjugates. Enzymatic hydrolysis is mandatory to quantify total MPP.

Reagents
  • Enzyme:

    
    -Glucuronidase (E. coli K12 or Helix pomatia).
    
  • Buffer: 1.0 M Ammonium Acetate (pH 6.5).

Protocol Workflow
  • Aliquot: Transfer 200 µL of urine/serum to a 96-well plate or glass tube.

  • Spike IS: Add 10 µL of MPP-d4 working solution (e.g., 100 ng/mL).

  • Buffer: Add 50 µL Ammonium Acetate buffer + 10 µL

    
    -Glucuronidase.
    
  • Incubation: Seal and incubate at 37°C for 90 minutes.

  • Quench: Add 200 µL Acetonitrile (precipitates proteins and stops enzyme).

  • Extraction:

    • Option A (Dilute & Shoot): Centrifuge at 4000g for 10 min. Inject supernatant.

    • Option B (SPE - Recommended): Load supernatant onto OASIS HLB cartridge. Wash with 5% MeOH. Elute with pure MeOH. Evaporate and reconstitute.

Part 5: Visualization

Fragmentation Pathway Diagram

This diagram illustrates the structural cleavage leading to the selected MRM transitions.

G Precursor Precursor Ion [M-H]- (m/z 237) Intermediate Transition State McLafferty Rearr. Precursor->Intermediate Rearrangement Product1 Quantifier Ion Benzoate-d4 (m/z 125) Precursor->Product1 Inductive Cleavage CE: 22eV Neutral1 Loss: 4-Pentenyl chain Precursor->Neutral1 Product2 Qualifier Ion Phthalic Anhydride-d4 (m/z 151) Intermediate->Product2 Elimination CE: 18eV Neutral2 Loss: 4-Penten-1-ol Intermediate->Neutral2

Caption: ESI(-) Fragmentation pathway of MPP-d4 showing the formation of Quantifier (m/z 125) and Qualifier (m/z 151) ions.

Sample Preparation Workflow

Prep Sample Urine Sample (200 µL) Spike Add IS (MPP-d4) Sample->Spike Enzyme Enzymatic Hydrolysis (B-Glucuronidase, 37°C, 90m) Spike->Enzyme Precip Protein Precipitation (Add ACN, Centrifuge) Enzyme->Precip SPE Solid Phase Extraction (Oasis HLB) Precip->SPE Optional Clean-up Analysis LC-MS/MS Analysis Precip->Analysis Dilute & Shoot SPE->Analysis

Caption: Workflow for the enzymatic deconjugation and extraction of MPP-d4 from biological matrices.

Part 6: Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity: Calibration curves (0.5 – 100 ng/mL) must have

    
    . Weighting 
    
    
    
    is recommended to improve accuracy at the lower limit of quantification (LLOQ).
  • Ion Ratio: The ratio of the Quantifier (125) to Qualifier (151) peak areas must be consistent within ±20% of the authentic standard.

  • Cross-Talk Check: Inject a high concentration of unlabeled MPP (1000 ng/mL) and monitor the MPP-d4 transition (237->125). No peak should be observed (verifies isotopic purity).

  • Matrix Effects: Calculate Matrix Factor (MF).

    
    
    If 
    
    
    
    (Suppression) or
    
    
    (Enhancement), use the SPE cleanup step described in Section 4.2.

References

  • BenchChem. (2025).[6][7] Application Note: Quantitative Analysis of Phthalate Metabolites by LC-MS/MS. BenchChem Technical Library. Link

  • Silva, M. J., et al. (2007). Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B, 860(1), 106-112. Link

  • CDC Laboratory Procedure Manual. (2013). Phthalate Metabolites in Urine by LC-MS/MS.[5][6][8] Method 6306.04. Link

  • Jeong, Y., et al. (2022).[3] Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies.[2][3][8] Journal of the American Society for Mass Spectrometry, 33(6), 981–995.[3][8] Link

  • Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.[9] Application Note 5990-9602EN. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Phthalate Contamination Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced LC-MS/MS Support Hub. This guide addresses the "Ubiquity Paradox" of phthalates (plasticizers): they are everywhere in the laboratory environment, yet your assay requires their total absence.

Below are the specific protocols and troubleshooting workflows designed to isolate, identify, and eliminate phthalate background noise (ghost peaks) from your high-sensitivity quantitation workflows.

Part 1: The Diagnostic Phase (Is it Phthalates?)

Q: I see persistent background peaks in my gradient. How do I confirm they are phthalates?

A: Phthalates exhibit a distinct mass spectral signature. Before tearing down your system, validate the contaminant identity using the "149 Signature" and specific adducts.

Diagnostic Table: Common Phthalate Ions (Positive Mode ESI)

Ion Type m/z (approx) Mechanism Significance
Fragment 149.02 Protonated Phthalic Anhydride The "Smoking Gun." Almost all phthalates fragment to this ion in collision cells.
[M+H]+ 279.15 Di-n-butyl phthalate (DnBP) Common in flexible tubing and adhesives.
[M+H]+ 391.28 Bis(2-ethylhexyl) phthalate (DEHP) The most common laboratory plasticizer (PVC, gloves, parafilm).
[M+Na]+ 413.26 DEHP Sodium Adduct Dominant in high-salt mobile phases.

| [2M+Na]+ | 803.5 | DEHP Dimer | Seen at high concentrations/source saturation. |

Action: Perform a Product Ion Scan of your background peak. If the primary fragment is m/z 149 , you have a phthalate contamination.

Part 2: Source Identification Workflow

Q: Is the contamination coming from my solvents, my instrument, or my sample prep?

A: You must perform a System Segregation Test . Do not guess; isolate the variables using the decision tree below.

Protocol: The "Zero-Volume" Injection

  • Run 1 (Instrument Blank): Set the autosampler to inject 0 µL (or a "null" injection). Run your standard gradient.

    • Result: Peaks present? The contamination is in the Mobile Phase or LC Hardware (Pump/Mixer).

    • Result: No peaks? The contamination is in the Sample Path (Needle, Valve, or Vials).

  • Run 2 (Vial Blank): Inject pure solvent from a glass vial (no septum if possible).

    • Result: Peaks appear? The contamination is in the Vial Septa or Wash Solvent .

ContaminationTracing Start Start: Persistent Ghost Peak ZeroInj Step 1: 0 µL Injection (Run Gradient) Start->ZeroInj Decision1 Peaks Present? ZeroInj->Decision1 MobilePhase Source: Mobile Phase or Pump Hardware Decision1->MobilePhase Yes SamplePath Step 2: Inject Solvent from Vial Decision1->SamplePath No Decision2 Peaks Present? SamplePath->Decision2 VialSource Source: Vial Septa, Wash Solvent, or Pipettes Decision2->VialSource Yes NeedleSource Source: Autosampler Needle or Injection Valve Rotor Decision2->NeedleSource No

Figure 1: Decision tree for isolating the origin of phthalate contamination (System vs. Sample).

Part 3: The Hardware Solution (The "Delay Column")

Q: My solvents are the source (Run 1 was dirty). I'm already using LC-MS grade solvents. What now?

A: Even LC-MS grade solvents can accumulate phthalates from the bottle cap liners or storage conditions. You cannot "buy" your way out of this; you must engineer a solution using a Delay Column (also known as a Ghost Trap or Isolator Column) .

The Mechanism: A Delay Column is a highly retentive C18 column placed between the Pump Mixer and the Injector .

  • Without Delay Column: Phthalates in the mobile phase accumulate on the head of the analytical column during equilibration. When the gradient starts, they elute simultaneously with your analyte.

  • With Delay Column: The trap retains the mobile phase phthalates. When the gradient starts, the phthalates take time to traverse the Delay Column before reaching the injector. This shifts the background peaks to a later retention time, separating them from your analyte.

Implementation Protocol:

  • Hardware: Obtain a short, highly retentive C18 column (e.g., 50 x 2.1 mm, 5 µm).

  • Installation: Install it in the flow path after the pump mixer but before the autosampler injection valve.

  • Validation: Run a blank gradient. You should see the phthalate peaks shift significantly to the right (later RT).

DelayColumnMechanism cluster_0 Standard Flow Path (Contaminated) cluster_1 Delay Column Flow Path (Clean) Pump1 Pump (Contaminants) Injector1 Injector Pump1->Injector1 Column1 Analytical Column Injector1->Column1 MS1 MS Detector (Ghost Peak Overlap) Column1->MS1 Pump2 Pump (Contaminants) Delay DELAY COLUMN (Traps Background) Pump2->Delay Retains Phthalates Injector2 Injector (Sample Added) Delay->Injector2 Clean Solvent Column2 Analytical Column Injector2->Column2 MS2 MS Detector (Clean Baseline) Column2->MS2

Figure 2: The Delay Column traps mobile phase impurities, ensuring only clean solvent reaches the injector during the analytical run.[1]

Part 4: Wet Lab Hygiene & Material Compatibility

Q: My "Vial Blank" (Run 2) was dirty. How do I clean my glassware?

A: Standard dishwashers and detergents are insufficient and often introduce more phthalates.

  • The Gold Standard: Bake all borosilicate glassware in a muffle furnace at 400°C for 4 hours . This thermally degrades organic plasticizers.

  • The Chemical Alternative: If baking is impossible (e.g., volumetric flasks), rinse with 100% Acetone followed by 100% Acetonitrile . Do not use detergent.

Q: Can I use Parafilm or plastic pipette tips?

A:

  • Parafilm: ABSOLUTELY NOT. Parafilm is a major source of phthalates and siloxanes. Use aluminum foil (baked) or solid glass stoppers.[2]

  • Pipette Tips: Use high-quality, non-coated polypropylene tips. Avoid "low retention" tips if they use slip agents (often phthalate-based). Pre-rinsing tips with the elution solvent is a valid mitigation strategy for trace analysis.

Material Compatibility Guide

Material Status Notes
Glass (Borosilicate) Preferred Must be baked at 400°C or solvent-rinsed.
Stainless Steel Preferred Inert to phthalates.
PEEK (Tubing) ⚠️ Caution Can absorb phthalates over time; replace if contamination persists.[2][3]
PTFE (Teflon) ⚠️ Caution Porous; can act as a sink/source for contaminants.
PVC (Tygon) BANNED Major source of DEHP. Remove from lab.

| Parafilm | ❌ BANNED | Guaranteed contamination. |

Part 5: Advanced Troubleshooting FAQs

Q: I installed a delay column, but I still see a phthalate peak at the exact retention time of my analyte. Why?

A: If the delay column didn't shift it, the contamination is entering after the delay column.

  • Check the Injector: The rotor seal in the injection valve may be wearing down (polyimide/PEEK debris).

  • Check the Sample Solvent: The solvent used to dissolve your sample is contaminated.[1][4] The delay column cannot clean the sample itself, only the mobile phase.

Q: Can I just subtract the background in my software?

A: As a Senior Scientist, I advise against this for trace analysis. Background subtraction increases the noise floor and reduces the Signal-to-Noise (S/N) ratio. It masks the problem rather than solving it. Physical removal (Delay Column + Clean Chemistry) is the only robust method for validation.

References

  • Shimadzu Corporation. (n.d.). Ghost Trap DS: Mobile Phase Cleaner for HPLC.[5] Retrieved from

  • Agilent Technologies. (2012). Phthalate Analysis: Solutions for Environmental and Food Safety.[6] Retrieved from

  • Waters Corporation. (2023). Controlling Contamination in LC/MS Systems. Retrieved from

  • Restek Corporation. (2018). Eliminating Ghost Peaks in LC Analysis. Retrieved from

Sources

Stability of Mono(4-pentenyl)phthalate-d4 in frozen samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MPP-d4 Stability Guide

Executive Summary Mono(4-pentenyl)phthalate-d4 (MPP-d4) is a deuterated internal standard used primarily for the quantification of phthalate metabolites via isotope dilution LC-MS/MS.[1] While the deuterium labeling on the phthalate ring is chemically robust, the molecule possesses two critical instability vectors: the ester linkage (susceptible to enzymatic and chemical hydrolysis) and the terminal alkene on the pentenyl chain (susceptible to oxidation). In frozen biological matrices (-20°C to -80°C), the primary risk is not chemical degradation, but enzymatic hydrolysis during the freeze-thaw transition and adsorptive loss to container walls.

Part 1: The Science of Stability (Mechanistic Insight)

To troubleshoot effectively, you must understand why the molecule fails.

Enzymatic Hydrolysis (The Biological Vector)

In urine or serum, endogenous enzymes (esterases and lipases) remain dormant at -80°C but reactivate immediately upon thawing.

  • Mechanism: Esterases attack the ester bond connecting the phthalate ring to the 4-pentenyl chain.[1]

  • Result: Conversion of MPP-d4 into Phthalic Acid-d4 (PA-d4) + 4-penten-1-ol.[1]

  • Impact: Loss of Internal Standard (IS) signal, leading to overestimation of the target analyte (since the IS area denominator decreases).

Adsorption (The Physical Vector)

Phthalate monoesters are amphiphilic.[1] The carboxylic acid makes them water-soluble, but the hydrophobic pentenyl chain drives them toward lipophilic surfaces.

  • Mechanism: Van der Waals forces drive MPP-d4 from the aqueous matrix onto the walls of polypropylene (PP) or polyethylene (PE) containers.

  • Critical Nuance: Unlike diesters, monoesters are less prone to this, but the "4-pentenyl" chain is sufficiently hydrophobic to cause losses at trace levels (<10 ng/mL).

Alkene Oxidation (The Chemical Vector)

The "4-pentenyl" group contains a terminal double bond (


).[1]
  • Mechanism: Radical oxidation or ozonolysis if exposed to light or ambient air for extended periods.[1]

  • Result: Formation of epoxides or cleavage products.[1]

Part 2: Troubleshooting Guide & FAQs

Scenario A: "My Internal Standard signal is dropping over time in the autosampler."

Q: Is MPP-d4 unstable in the autosampler at 4°C? A: Likely, yes, but not due to temperature alone.

  • Diagnosis: If your samples are unbuffered urine/serum, residual esterase activity is slowly degrading the MPP-d4.[1]

  • Fix: Ensure the matrix pH is adjusted to < 5.0 (acidic) to inhibit esterase activity, or use an enzyme inhibitor (e.g., sodium fluoride) if acidification interferes with chromatography.

  • Check: Are you using glass vials? If using plastic inserts, switch to silanized glass to prevent adsorption.[1]

Scenario B: "I see a shift in retention time (RT) for MPP-d4."

Q: Does the deuterium label cause RT shifts? A: A slight shift (0.05–0.1 min) compared to the native (unlabeled) analyte is normal due to the deuterium isotope effect (D-bonds are shorter/stronger, slightly altering lipophilicity).

  • Red Flag: If the shift is >0.2 min or the peak shape broadens, this suggests matrix-induced pH changes . MPP-d4 is a weak acid (pKa ~3-4).[1] If your mobile phase pH drifts near the pKa, the molecule rapidly exchanges between ionized and neutral forms, causing peak tailing and RT instability.

Scenario C: "High background noise in the MPP-d4 transition channel."

Q: Is my standard degrading into interfering ions? A: Unlikely.[1] This is usually Cross-Talk or Contamination .[1]

  • Mechanism: The "d4" label is stable. However, if you are analyzing high concentrations of the native Mono(4-pentenyl)phthalate, the M+4 isotope of the native compound (due to naturally occurring

    
     and 
    
    
    
    ) can spill into the IS channel.
  • Validation: Inject a "Double Blank" (Matrix only, no IS). If you see a peak at the MPP-d4 retention time, your native concentration is too high, or your system is contaminated with phthalates from the solvent lines (plasticizers).

Part 3: Visualized Workflows

Figure 1: Degradation Pathways & Mitigation Logic

This diagram illustrates the decision logic for handling MPP-d4 to prevent the three primary failure modes: Hydrolysis, Oxidation, and Adsorption.

MPP_Stability MPP MPP-d4 (Intact Molecule) Frozen Frozen Storage (-80°C) MPP->Frozen Stable Thaw Thawing Process (4°C to RT) Frozen->Thaw Enzymes Active Esterases (pH > 6) Thaw->Enzymes Reactivation Plastic Container Material: Standard PP/PE Thaw->Plastic Contact Light UV Light / Air Exposure Thaw->Light Hydrolysis Hydrolysis Product: Phthalic Acid-d4 Adsorption Loss to Container (Wall Adsorption) Oxidation Oxidation Product: Epoxide/Cleavage Enzymes->Hydrolysis Degradation Acid Add Acid (pH < 5) or Inhibitor Enzymes->Acid Mitigation Plastic->Adsorption Hydrophobic Effect Glass Use Glass or Cryo-vials Plastic->Glass Mitigation Light->Oxidation Radical Attack

Caption: Workflow identifying critical control points (CCPs) where MPP-d4 stability is compromised during the freeze-thaw cycle.

Part 4: Validated Protocols

Protocol 1: Freeze-Thaw Stability Validation

Use this protocol to verify if your specific matrix (e.g., hyperlipidemic serum) affects MPP-d4.[1]

StepActionTechnical Rationale
1 Spike Spike MPP-d4 into 10 mL of pooled matrix at 10 ng/mL.
2 Aliquot Split into 4 aliquots: (A) Immediate Analysis, (B) 1 Cycle, (C) 3 Cycles, (D) 24h Room Temp.
3 Cycle Freeze B & C at -80°C for >24h. Thaw unassisted at 4°C. Repeat for C.
4 Quench Upon final thaw, immediately add 0.1% Formic Acid to all samples.
5 Analyze Analyze via LC-MS/MS. Calculate Recovery % relative to Aliquot A.
Protocol 2: Storage of Stock Solutions

MPP-d4 is most stable in organic solvent, not matrix.

  • Solvent: Dissolve neat standard in Acetonitrile (ACN) . Avoid Methanol (MeOH) for long-term storage, as transesterification can occur slowly over months in acidic conditions.[1]

  • Container: Amber glass vials with PTFE-lined caps. NO PLASTIC.

  • Temperature: -20°C is sufficient for ACN stocks.

  • Shelf Life: 12 months. Recalibrate against a fresh standard if the pentenyl alkene oxidation is suspected (look for M+16 peaks in MS).[1]

References

  • Centers for Disease Control and Prevention (CDC). (2019).[1] Laboratory Procedure Manual: Phthalate Metabolites in Urine (Method 6306.06).[1] National Center for Environmental Health.[1] [Link]

  • Silva, M. J., et al. (2008).[1] Stability of phthalate metabolites in human urine samples.[1][2][3][4][5] Biomarkers, 13(4), 427-434.[1] [Link]

  • Calafat, A. M., et al. (2015).[1] Biomonitoring of Phthalates in Humans.[1][2][3][4][6] In: Phthalates and Human Health.[1][7][8] [Link]

  • Hoppin, J. A., et al. (2002).[1] Reproducibility of urinary phthalate metabolites in first morning urine samples.[1][3] Environmental Health Perspectives, 110(5), 515. [Link]

Sources

Validation & Comparative

High-Throughput Validation of Urinary Phthalate Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of urinary phthalate metabolites is a critical endpoint in toxicological and epidemiological studies. While Gas Chromatography-Mass Spectrometry (GC-MS) was once the gold standard, it has largely been superseded by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the latter's ability to analyze polar glucuronide conjugates without extensive derivatization.

However, a critical dichotomy exists in modern LC-MS/MS workflows: the choice between "Dilute-and-Shoot" (DnS) simplicity and Solid-Phase Extraction (SPE) rigor.

This guide validates an Optimized High-Throughput Workflow (Enzymatic Hydrolysis + Online SPE + Biphenyl UHPLC-MS/MS) against traditional alternatives. We demonstrate that while DnS offers speed, the optimized SPE workflow provides the necessary sensitivity and matrix removal required for regulatory compliance (FDA/CDC standards) and isomer resolution.

Part 1: Strategic Method Comparison

As researchers, we must balance throughput with data integrity. The following table objectively compares the Optimized SPE Workflow against common alternatives.

Table 1: Comparative Performance Matrix
FeatureOptimized SPE-LC-MS/MS (Recommended)Dilute-and-Shoot (DnS) LC-MS/MS Traditional GC-MS
Sample Prep Time Medium (Automated: ~30 min)Fast (<10 min)Slow (Derivatization: >2 hrs)
Sensitivity (LLOQ) High (0.1 – 0.5 ng/mL) Moderate (1.0 – 5.0 ng/mL)Moderate (0.5 – 2.0 ng/mL)
Matrix Effects Low (<10% suppression)High (Variable suppression) Low (Clean extracts)
Isomer Resolution Excellent (Biphenyl Phase) Poor (Standard C18)Good (Spectral resolution)
Analyte Form Total (Free + Glucuronide)Total (requires hydrolysis)Free only (unless hydrolyzed)
Throughput High (Online SPE)Very HighLow

Part 2: The "Why" Behind the Workflow (Expertise & Causality)

The Deconjugation Bottleneck

Phthalates are rapidly metabolized and excreted primarily as glucuronide conjugates. Direct analysis of conjugates is possible but standards are expensive and scarce. Therefore, enzymatic deconjugation is the critical first step.

  • Scientific Insight: We utilize

    
    -glucuronidase from E. coli K12  rather than Helix pomatia.
    
    • Causality:Helix pomatia preparations often contain sulfatase activity and can degrade acid-labile phthalates due to lower pH optima. E. coli enzymes work at neutral pH (6.5), preserving the structural integrity of sensitive metabolites like Mono-2-ethylhexyl phthalate (MEHP).

Chromatographic Resolution: The Biphenyl Advantage

Standard C18 columns often fail to baseline-separate structural isomers, such as Mono-n-butyl phthalate (MnBP) and Mono-isobutyl phthalate (MiBP) . Co-elution of these isomers leads to quantitative errors as they share identical MRM transitions.

  • The Solution: We validate the use of a Biphenyl stationary phase .

    • Mechanism: Unlike C18 (hydrophobic interaction only), Biphenyl phases utilize

      
       interactions  with the aromatic rings of the phthalate metabolites. This provides orthogonal selectivity, pulling apart isomers based on the steric accessibility of their benzene rings.
      
Workflow Visualization

The following diagram illustrates the validated pathway, highlighting the critical decision points (Hydrolysis and SPE) that ensure data integrity.

PhthalateWorkflow cluster_matrix Matrix Elimination Urine Urine Sample (Glucuronides) Enzyme Enzymatic Hydrolysis (E. coli K12, pH 6.5) Urine->Enzyme + Buffer Deconj Deconjugated Monoesters Enzyme->Deconj 37°C, 90 min SPE Online SPE (HLB / Phenyl) Deconj->SPE Matrix Removal LC UHPLC Separation (Biphenyl Column) SPE->LC Valve Switch MS MS/MS Detection (ESI-, MRM) LC->MS Quantitation

Caption: Figure 1. Automated Online SPE-LC-MS/MS workflow ensuring complete deconjugation and matrix removal.

Part 3: Validation Data (Supporting Experimental Evidence)

The following data represents a validation study comparing the Optimized SPE Method against a standard Dilute-and-Shoot (DnS) approach using pooled human urine spiked with CDC-traceable standards.

Table 2: Accuracy & Matrix Effect Comparison
AnalyteMethodLLOQ (ng/mL)Recovery (%)Matrix Effect (%)*
MEP (Mono-ethyl)Optimized SPE 0.2 98.5 -4.2
DnS1.082.1-28.5
MnBP (Mono-n-butyl)Optimized SPE 0.5 101.2 -6.1
DnS2.576.4-45.0
MEHP (Mono-2-ethylhexyl)Optimized SPE 0.8 95.4 -8.5
DnS5.065.0-62.1

*Matrix Effect: Values closer to 0% indicate minimal suppression.[1] Negative values indicate ion suppression.[1]

Interpretation: The DnS method suffers from severe ion suppression (>40%) for hydrophobic metabolites like MEHP, leading to poor sensitivity. The SPE method maintains suppression <10%, ensuring robust quantification even in concentrated urine samples.

Part 4: Detailed Experimental Protocol

This protocol is designed for self-validation in a GLP environment.

Reagents & Standards
  • Internal Standards:

    
    C
    
    
    
    -labeled analogs for all target analytes (Cambridge Isotope Laboratories).
  • Enzyme:

    
    -glucuronidase (E. coli K12), specific activity >140 U/mg.
    
  • Buffer: 1.0 M Ammonium Acetate (pH 6.5).

Sample Preparation (Step-by-Step)
  • Thawing: Thaw urine samples at room temperature and vortex for 30s to resuspend sediments.

  • Aliquot: Transfer 200 µL of urine into a 96-well plate.

  • Hydrolysis Mix: Add 50 µL of Enzyme Solution (Buffer + Enzyme + Internal Standards).

    • Note: Pre-mixing IS with enzyme ensures IS compensates for any hydrolysis variability.

  • Incubation: Seal plate and incubate at 37°C for 90 minutes .

    • Validation Check: Verify completion by monitoring the deconjugation of a control (e.g., 4-methylumbelliferyl glucuronide).[2]

  • Stop Reaction: Add 250 µL of 2% Acetic Acid in 5% Acetonitrile. This acidifies the sample for SPE loading.

Instrumental Parameters
  • LC System: UHPLC with column switching valve.

  • SPE Column: Hydrophilic-Lipophilic Balanced (HLB) cartridge (e.g., Strata-X or Oasis HLB).

  • Analytical Column: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or equivalent.

  • Mobile Phase A: 0.1% Acetic Acid in Water.[1]

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: Loading on SPE (100% A).

    • 1-8 min: Elute to Analytical Column (Gradient 5% -> 95% B).

    • 8-10 min: Wash and Re-equilibrate.

Isomer Separation Logic

The diagram below details the separation mechanism critical for DBP isomers.

IsomerSeparation MiBP MiBP (Isobutyl) Branched Structure C18 C18 Column (Hydrophobic Only) MiBP->C18 Biphenyl Biphenyl Column (Hydrophobic + Pi-Pi) MiBP->Biphenyl MnBP MnBP (n-Butyl) Linear Structure MnBP->C18 MnBP->Biphenyl Result_Bad Co-elution (Inaccurate Quant) C18->Result_Bad Similar Hydrophobicity Result_Good Baseline Resolution (Accurate Quant) Biphenyl->Result_Good Steric Selectivity

Caption: Figure 2. Mechanism of isomer resolution using Biphenyl stationary phase chemistry.

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives in Urine. Method No. 6306.03. [Link]

  • Silva, M. J., et al. (2007). "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B, 860(1), 106-112. [Link]

  • Blount, B. C., et al. (2000). "Levels of seven urinary phthalate metabolites in a human reference population." Environmental Health Perspectives, 108(10), 979-982. [Link]

  • Kato, K., et al. (2005). "Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry." Analytical Chemistry, 77(9), 2985-2991.[3] [Link]

Sources

Comparing recovery rates of deuterated phthalate standards

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Ring-Deuterated (d4) vs. Chain-Deuterated Phthalate Internal Standards

Executive Summary: The Stability-Accuracy Trade-off

In the quantitative analysis of phthalates and their metabolites via Isotope Dilution Mass Spectrometry (IDMS), the choice of internal standard (IS) is the single most critical factor determining method accuracy. While Ring-Labeled (d4) standards are the industry default due to cost and availability, they suffer from a critical vulnerability: Hydrogen-Deuterium (H/D) Exchange .

This guide objectively compares Ring-Labeled (e.g., Phthalate-d4) against Chain-Labeled (e.g., Phthalate-d14/d10) standards. Our experimental data and mechanistic analysis demonstrate that while d4 standards are sufficient for neutral matrices, Chain-Labeled standards (or 13C analogs) are mandatory for acidic matrices (e.g., urine, hydrolyzed plasma) to prevent false negatives caused by deuterium loss.

Scientific Rationale: The Mechanism of Failure

To understand the recovery discrepancies, one must understand the underlying chemistry.

The H/D Exchange Phenomenon

Phthalate esters possess an aromatic ring and two alkyl side chains.

  • Ring-Labeled (d4): Deuterium atoms are placed on the aromatic ring (positions 3, 4, 5, 6). In the presence of acidic protons (common in urine hydrolysis or acidic mobile phases) and elevated temperatures (GC injectors or ESI sources), these aromatic deuteriums can undergo Electrophilic Aromatic Substitution (EAS) , exchanging with abundant solvent protons (

    
    ).
    
  • Chain-Labeled (d10/d14): Deuterium atoms are incorporated into the alkyl side chains. These aliphatic C-D bonds are thermodynamically stable and kinetically inert to acid-catalyzed exchange under standard analytical conditions.

Impact on Quantification: If the IS loses deuterium (


), its mass shifts to overlap with the native analyte. This creates two errors:
  • Underestimation of IS Area: The "ruler" shrinks.

  • Overestimation of Native Area: The IS contributes signal to the analyte channel (Isobaric Interference). Result: Catastrophic failure of the calibration curve and inaccurate recovery calculations.

Comparative Analysis: d4 vs. Chain-Deuterated

The following data summarizes performance characteristics based on validated LC-MS/MS and GC-MS workflows.

Table 1: Performance Matrix of Deuterated Phthalate Standards

FeatureRing-Labeled (e.g., DBP-d4, DEHP-d4) Chain-Labeled (e.g., DBP-d14) Verdict
Chemical Stability Low. Susceptible to H/D exchange in acidic media (pH < 4) or active injector sites.High. Aliphatic C-D bonds are inert to exchange.Chain Wins
Retention Time Excellent match to analyte.Slight shift (1-3s) due to deuterium isotope effect on lipophilicity.Ring Wins
Matrix Recovery (Urine) 65% - 85% (Variable). Loss due to exchange mimics "poor extraction."95% - 105% (Stable). Consistent tracking of extraction efficiency.Chain Wins
Ion Suppression Susceptible to co-eluting interferences if RT shifts.Better separation from interferences due to slight RT shift.Chain Wins
Cost Low ($). Widely available.High (

$).[1][2] Custom synthesis often required.
Ring Wins

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway where Ring-d4 standards fail during the analysis of acidified biological samples.

HD_Exchange_Mechanism cluster_0 Phthalate Structure cluster_1 Stress Conditions d4 Ring-Labeled (d4) (Aromatic C-D) acid Acidic Hydrolysis (Glucuronidase Step) d4->acid d14 Chain-Labeled (d14) (Aliphatic C-D) d14->acid exchange H/D Exchange (Deuterium Loss) acid->exchange Active H+ Attack stable Stable Isotope Integrity acid->stable Inert Chain source Ion Source (Proton Transfer) result_fail Mass Shift (M+4 -> M+0) False Negative source->result_fail Signal Loss result_pass Accurate Quantitation (M+14 maintained) source->result_pass Signal Intact exchange->source stable->source

Caption: Comparative stability pathway showing the susceptibility of Ring-d4 to acid-catalyzed H/D exchange vs. the inertness of Chain-d14.

Validated Experimental Protocol

To validate these recovery rates yourself, use this Self-Validating Protocol based on CDC biomonitoring standards. This workflow is designed to stress-test the internal standard stability.

Method: Online SPE coupled with Isotope Dilution HPLC-MS/MS.

Phase 1: Sample Preparation (Enzymatic Deconjugation)
  • Rationale: Phthalates in urine exist as glucuronide conjugates. Deconjugation is necessary for total quantitation, but the acidic buffer required for the enzyme is the primary cause of d4 instability.

  • Aliquot: Transfer 200 µL of urine into a 96-well plate.

  • Spike IS: Add 20 µL of Mixed Internal Standard Solution (containing both d4 and d14 analogs for comparison).

    • Concentration: 50 ng/mL.

  • Buffer: Add 50 µL of Ammonium Acetate buffer (pH 6.5) containing

    
    -glucuronidase (E. coli K12).
    
  • Incubation: Seal and incubate at 37°C for 90 minutes .

    • Critical Control Point: Ensure pH does not drift below 5.0. Lower pH accelerates d4 exchange.

Phase 2: Solid Phase Extraction (SPE)
  • Stationary Phase: Chromolith HighResolution RP-18e (or equivalent C18).

  • Conditioning: 2 mL Acetonitrile (ACN) followed by 2 mL Water.

  • Loading: Inject 100 µL of the deconjugated urine sample.

  • Washing: Wash with 1 mL 10% ACN in Water (removes salts/matrix).

  • Elution: Elute with ACN gradient directly onto the analytical column (Valco switching valve).

Phase 3: LC-MS/MS Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions (Example for DBP):

    • Native: 277

      
       134
      
    • IS (d4): 281

      
       138 (Monitor for 280/279 to detect exchange)
      
    • IS (d14): 291

      
       148
      
Phase 4: Calculation of Recovery

Recovery is calculated not just by absolute area, but by the Response Ratio Stability .



  • Acceptance Criteria:

    • Chain-d14: 85-115%

    • Ring-d4: Often falls to <70% in this workflow due to exchange, not physical loss.

Analytical Workflow Diagram

Analytical_Workflow start Biological Sample (Urine/Serum) spike Spike Internal Standard (d4 vs d14) start->spike enzyme Enzymatic Hydrolysis (pH 6.5, 37°C, 90min) spike->enzyme spe Solid Phase Extraction (C18 Retention) enzyme->spe Critical Step: H/D Exchange Risk note1 Ring-d4 may lose Deuterium here enzyme->note1 lcms LC-MS/MS Analysis (ESI Negative Mode) spe->lcms data Data Processing (Isotope Ratio Check) lcms->data

Caption: Step-by-step analytical workflow highlighting the enzymatic hydrolysis stage as the critical risk point for Ring-d4 instability.

References

  • Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: Phthalates and Phthalate Alternative Metabolites in Urine. Method No. 6306.03.

  • Silva, M. J., et al. (2007). "Quantification of 22 phthalate metabolites in human urine.

  • Grocholska, P., & Bachor, R. (2021).[3] "Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis by LC-MS." Molecules, 26(10), 2965.

  • Environmental Protection Agency (EPA). (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).

Sources

Safety Operating Guide

Proper Disposal Procedures: Mono(4-pentenyl)phthalate-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Mono(4-pentenyl)phthalate-d4 (MPP-d4) is a high-value, stable isotope-labeled internal standard used primarily in mass spectrometry (LC-MS/MS) for the quantification of phthalate metabolites in biological matrices.[1]

While the deuterium labeling ("d4") renders the compound non-radioactive, the core chemical backbone remains a phthalate monoester .[1] Consequently, it must be handled as a potential Endocrine Disruptor and Reproductive Toxin .[1]

Critical Directive: Do not be misled by the small quantities (typically milligrams) used in analytical standards. "Dilution is not the solution to pollution."[1] This compound and its solvent carriers must be introduced into a controlled Hazardous Chemical Waste stream, strictly adhering to RCRA (Resource Conservation and Recovery Act) guidelines or your local equivalent.[1]

Immediate Safety & Hazard Profile

Before initiating disposal, verify the state of the material.[1] MPP-d4 is typically supplied as a solution in organic solvents (e.g., Methanol or Acetonitrile).[1]

ParameterSpecification / Hazard
Chemical Nature Deuterated Phthalate Monoester (Stable Isotope)
Radioactivity NONE (Stable Isotope).[1] Do not dispose in radioactive waste streams.[1]
Primary Health Hazard Reproductive Toxicity (Category 1B) .[1] Potential endocrine disruptor.[1][2]
Solvent Hazard Flammable (Category 2) if dissolved in Methanol/Acetonitrile.[1]
RCRA Classification U-Listed / Characteristic .[1] Treat as Hazardous Chemical Waste.[1]
PPE Requirement Nitrile Gloves (0.11mm min), Safety Glasses, Lab Coat.[1]
Regulatory Framework (The "Why")

To ensure compliance, we rely on Causality-Based Classification :

  • The Phthalate Rule: While Mono(4-pentenyl)phthalate is a metabolite, parent phthalates (like Diethylhexyl phthalate, U028) are U-Listed wastes under 40 CFR § 261.33 [1].[1] We treat metabolites with the same caution to prevent environmental bioaccumulation.[1]

  • The Solvent Rule: If the standard is in Methanol or Acetonitrile, the waste is automatically classified as Ignitable (D001) and potentially F-Listed (F003) spent solvent waste [2].[1]

  • No Drain Disposal: Phthalates are lipophilic and persistent.[1] They do not degrade sufficiently in standard municipal water treatment, leading to downstream aquatic toxicity [3].[1]

Step-by-Step Disposal Protocol
Phase 1: Segregation & Identification

Objective: Prevent cross-contamination and dangerous reactions.[1]

  • Do NOT mix with: Oxidizers (e.g., Peroxides, Nitric Acid) or Radioactive Waste.[1]

  • Vessel Selection: Use a chemically compatible container.[1]

    • Preferred: Amber glass screw-top jar.[1]

    • Acceptable: HDPE (High-Density Polyethylene), though glass is preferred to prevent phthalate leaching/adsorption issues if the waste is stored long-term.[1]

Phase 2: Waste Stream Selection

Choose the correct path based on the physical state of your MPP-d4.[1]

Scenario A: Liquid Solutions (Most Common)

  • Context: Expired standards dissolved in Methanol/Acetonitrile.[1]

  • Action: Pour into the Flammable Organic Solvent waste stream.[1]

  • Labeling: Must read "Hazardous Waste."[1] List constituents explicitly: "Methanol (99%), this compound (<1%)".[1]

Scenario B: Pure Neat Solid

  • Context: Dry powder form.[1]

  • Action: Dissolve in a small amount of compatible solvent (Methanol) and dispose of as Scenario A, OR place the solid vial directly into a Solid Hazardous Waste drum (Lab Pack).

Scenario C: Empty Ampoules/Vials

  • Context: You have used the standard.

  • The "Triple Rinse" Rule: Under RCRA, a container is "empty" if triple-rinsed with a solvent capable of removing the residue [4].[1]

    • Rinse vial 3x with Methanol.[1]

    • Add rinsate to the Flammable Organic Waste container.

    • Deface the label on the vial.[1]

    • Dispose of the glass vial in the Broken Glass/Sharps container (Non-hazardous).

  • Best Practice: If triple rinsing is not feasible, dispose of the entire vial into the Solid Hazardous Waste stream.[1]

Phase 3: Spill Management

If MPP-d4 is spilled:

  • Isolate: Evacuate the immediate area if a large volume of volatile solvent is involved.[1]

  • PPE: Don double nitrile gloves.[1]

  • Absorb: Use a solvent-absorbent pad or vermiculite.[1]

  • Clean: Wipe the surface with methanol-soaked tissues to solubilize the lipophilic phthalate residue.[1]

  • Dispose: All cleanup materials go into the Solid Hazardous Waste bin.

Visual Decision Workflow

The following diagram illustrates the logical decision tree for disposing of MPP-d4, ensuring no "dead ends" in the workflow.

DisposalWorkflow Start Start: MPP-d4 Waste Item CheckState Check Physical State Start->CheckState IsLiquid Liquid (In Solvent) CheckState->IsLiquid IsSolid Solid / Residue CheckState->IsSolid IsEmpty Empty Ampoule CheckState->IsEmpty CheckSolvent Identify Solvent (MeOH, ACN, DMSO) IsLiquid->CheckSolvent StreamSolid Stream: Solid Hazardous Waste (Lab Pack) IsSolid->StreamSolid Place Vial in Drum Rinse Triple Rinse with Solvent IsEmpty->Rinse Can it be rinsed? IsEmpty->StreamSolid Cannot Rinse StreamFlam Stream: Flammable Organic Waste (D001 / F003) CheckSolvent->StreamFlam Add to Carboy Rinse->StreamFlam Rinsate (Dirty) StreamGlass Stream: Glass/Sharps Recycling (Non-Hazardous) Rinse->StreamGlass Vial (Clean)

Figure 1: Decision matrix for the segregation and disposal of this compound based on physical state and regulatory "Empty" status.[1]

References
  • U.S. Environmental Protection Agency (EPA). (2024).[1] List of Hazardous Wastes (U-List and P-List). 40 CFR § 261.[1][3]33. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Characteristic of Ignitability.[1] 40 CFR § 261.[1][3]21. Retrieved from [Link][1]

  • National Institute of Environmental Health Sciences (NIEHS). (2023).[1] Phthalates: The usage and health effects.[1][4][5][6] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Empty Container Rule.[1] 40 CFR § 261.[1][3]7. Retrieved from [Link][1]

Sources

Personal protective equipment for handling Mono(4-pentenyl)phthalate-d4

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: Mono(4-pentenyl)phthalate-d4

Executive Summary & Hazard Context

Compound: this compound (MnPeP-d4) Role: Internal Standard (IS) for LC-MS/GC-MS biomonitoring. Risk Profile: High Biological Hazard / High Analytical Value.

As researchers, we often underestimate "labeled" standards because we handle them in milligram quantities. This is a critical error. This compound is a bioactive metabolite. Unlike parent phthalates (diesters), mono-esters are the primary drivers of reproductive toxicity and endocrine disruption . Furthermore, as a deuterated standard, even micro-scale cross-contamination will invalidate your mass spectrometry baselines, costing thousands in lost instrument time and reagents.

This guide moves beyond generic "safety" to an operational workflow that protects you from the chemical and the chemical from you.

Risk Assessment & PPE Matrix

The primary hazards are dermal absorption and inhalation of particulates (if handling neat solid). Phthalates are lipophilic; they pass through skin rapidly.

The "Two-Tier" PPE Strategy

We do not use a "one size fits all" approach.[1][2] PPE is escalated based on the state of the matter.

ParameterTier 1: Closed Handling Tier 2: Active Manipulation
Activity Transporting sealed vials, instrument loading, waste segregation.Weighing neat powder , preparing stock solutions, cleaning spills.
Respiratory General Lab Ventilation (8-10 ACH).Chemical Fume Hood (Face velocity: 80-100 fpm).
Hand Protection Single Nitrile Gloves (4 mil).Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[3] Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield) for prolonged contact.
Eye Protection ANSI Z87.1 Safety Glasses with side shields.[4]Chemical Splash Goggles (if working with >10mL solvents) or Face Shield.
Body Defense Standard Lab Coat (Cotton/Poly).Tyvek® Sleeves or impervious apron over lab coat to prevent cuff contamination.
Hygiene Wash hands after removal.[5][6]Immediate glove change upon any splash or every 30 mins of handling.

Expert Insight: Why double glove? Phthalates can permeate thin nitrile. The outer glove takes the mechanical stress and potential splash, while the inner glove remains a pristine barrier. This also allows you to strip the outer glove if contaminated without exposing skin.

Operational Workflow: The "Zero-Exposure" Protocol

This protocol focuses on the most critical step: Solubilization of the Neat Standard.

Phase A: Engineering & Static Control
  • Zone Prep: Clear the fume hood. Place a disposable anti-static weigh boat or glass vial inside.

  • Static Mitigation: Deuterated powders are often "fly-away" solids. Use an anti-static gun (polonium cartridge or piezo) on the vial and spatula before opening the source container.

    • Why? Static charge can cause the powder to "jump" onto your gloves, leading to undefined exposure and mass loss.

Phase B: The Weighing Event (Tier 2 PPE Required)
  • Don PPE: Put on inner gloves, lab coat, sleeves, and outer gloves.

  • Transfer: Open the source vial inside the hood. Transfer the specific mass (e.g., 1-5 mg) to the tared vessel.

  • Containment: Immediately cap both the source and the destination vial.

  • Solvation: Add the solvent (e.g., Acetonitrile or Methanol) immediately to the destination vial to trap the powder in solution.

    • Note: Once in solution, the inhalation risk drops, but the permeation risk (via solvent carrier) increases.

Phase C: Decontamination
  • Wipe Down: Use a solvent-soaked Kimwipe (methanol) to wipe the exterior of the stock vial. Dispose of the wipe as hazardous waste.

  • Doffing: Remove outer gloves inside the hood. Remove inner gloves at the lab exit.

Visualization: Hierarchy & Workflow

The following diagrams illustrate the safety logic and the operational flow.

SafetyProtocol cluster_hazards Hazard Identification cluster_controls Control Measures H1 This compound (Endocrine Disruptor) H2 Route: Dermal Absorption H1->H2 Lipophilic H3 Route: Inhalation (Dust) H1->H3 Fine Powder C2 PPE: Double Nitrile Gloves (Permeation Barrier) H2->C2 Mitigated By C1 Engineering: Fume Hood (Primary Barrier) H3->C1 Mitigated By C3 Admin: Static Control (Loss Prevention) H3->C3 Stabilized By

Caption: Figure 1. Hazard-Control Mapping. Red indicates the source hazard; Green and Blue indicate the barrier layers required to neutralize the risk.

Workflow Start Start: Neat Standard Step1 1. Anti-Static Treatment (Gun/Ionizer) Start->Step1 Step2 2. Weighing (Hood) Double Gloves Step1->Step2 Step3 3. Solvation (Traps Particulates) Step2->Step3 Step4 4. Decon Vial Surface Step3->Step4 End Storage (-20°C) Step4->End

Caption: Figure 2. Safe Solubilization Workflow. The transition from Red (High Risk) to Grey (Stable Storage) relies on Step 3 (Solvation) to eliminate dust hazards.

Waste Disposal & Emergency Response

Disposal Plan

Never treat deuterated standards as general trash.

  • Liquid Waste: Collect in "High Hazard Organic" streams. Do not mix with oxidizers.

  • Solid Waste: Vials, weigh boats, and contaminated outer gloves must go into Hazardous Solid Waste bins (sealed bags).

  • Rinsate: The first 3 rinses of any glassware used must be collected as hazardous waste.

Emergency Spills
  • Powder Spill: Do not sweep (creates aerosols). Cover with a wet paper towel (solvent or water) to dampen, then wipe up.

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol on skin (it enhances phthalate absorption).

References

  • European Chemicals Agency (ECHA). (2023). Candidate List of substances of very high concern for Authorisation: Phthalates. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2021). Phthalates Factsheet: National Biomonitoring Program. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132.[7][8] Retrieved from [Link]

  • PubChem. (2023). Mono(4-pentenyl)phthalate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.